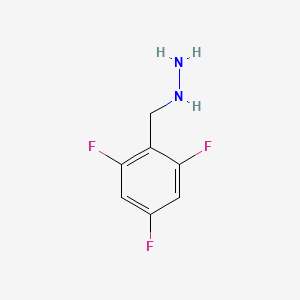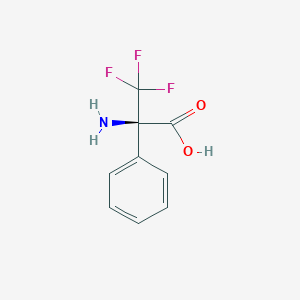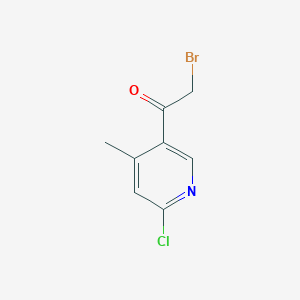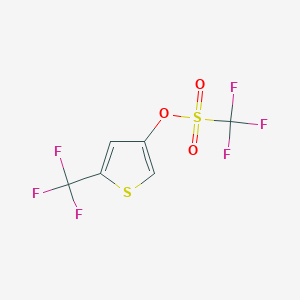![molecular formula C19H21NO6 B12966020 6-[(2-Hydroxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol](/img/structure/B12966020.png)
6-[(2-Hydroxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole core, a morpholino group, and a hydroxy-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole core and introduce the hydroxy-methoxyphenyl group through electrophilic aromatic substitution. The morpholino group can be introduced via nucleophilic substitution reactions. The final step often involves the formation of the methylene bridge connecting the morpholino and hydroxy-methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding or other interactions, while the morpholino group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 6-((2-Hydroxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol
- 6-((3-Methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol
- 6-((2-Hydroxy-3-methoxyphenyl)(piperidino)methyl)benzo[d][1,3]dioxol-5-ol
Uniqueness
6-((2-Hydroxy-3-methoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol is unique due to the combination of its functional groups and the specific arrangement of its molecular structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H21NO6 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-[(2-hydroxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C19H21NO6/c1-23-15-4-2-3-12(19(15)22)18(20-5-7-24-8-6-20)13-9-16-17(10-14(13)21)26-11-25-16/h2-4,9-10,18,21-22H,5-8,11H2,1H3 |
InChI Key |
DFFOLXUPFKVRIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C(C2=CC3=C(C=C2O)OCO3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B12965938.png)
![Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12965952.png)
![4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B12965955.png)
![2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid](/img/structure/B12965962.png)

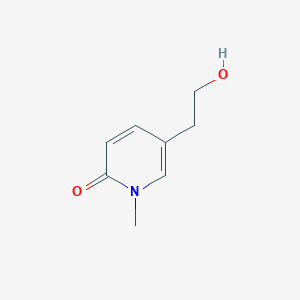

![(1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one hydrochloride](/img/structure/B12965983.png)

